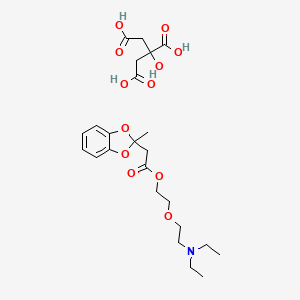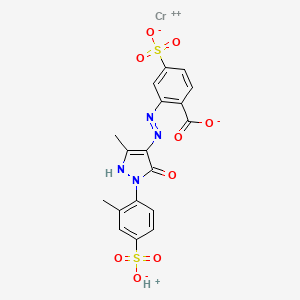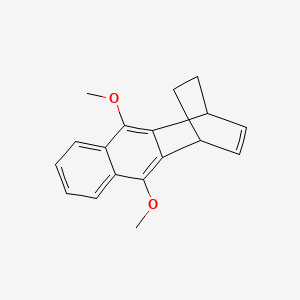
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol This compound is characterized by its unique structure, which includes multiple aromatic rings and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Reaction with Methanol: Anthracene is reacted with methanol in the presence of a catalyst to introduce methoxy groups at the 9 and 10 positions.
Cyclization: The intermediate product undergoes a cyclization reaction to form the ethano bridge between the 1 and 4 positions, resulting in the formation of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Aplicaciones Científicas De Investigación
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Methanoanthracene,1,4-dihydro-9,10-dimethoxy-: This compound has a similar structure but differs in the position of the ethano bridge.
9,10-Ethanoanthracene,9,10-dihydro-: Another similar compound with a different arrangement of the ethano bridge.
Uniqueness
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
75102-20-4 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3,10-dimethoxytetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C18H18O2/c1-19-17-13-5-3-4-6-14(13)18(20-2)16-12-9-7-11(8-10-12)15(16)17/h3-7,9,11-12H,8,10H2,1-2H3 |
Clave InChI |
FNGUELPQSYASAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3CCC(C2=C(C4=CC=CC=C41)OC)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



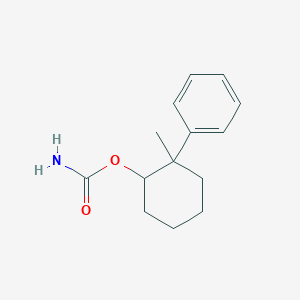
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
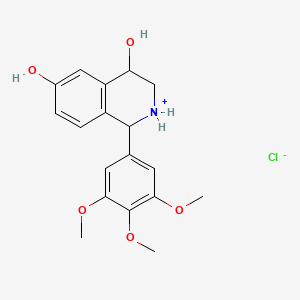

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)

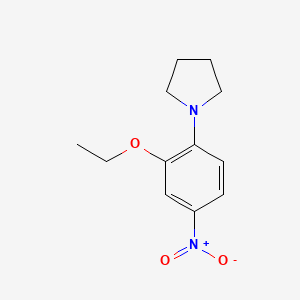
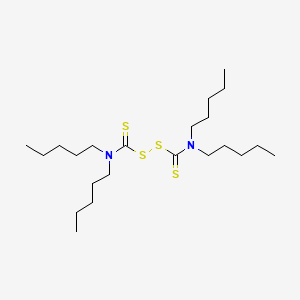
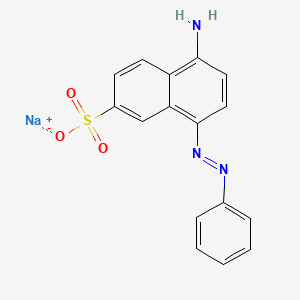
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
